molecular formula C67H86N2O18S2 B14034429 5-[3-[(1S,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;4-methylbenzenesulfonate

5-[3-[(1S,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;4-methylbenzenesulfonate

Cat. No.: B14034429
M. Wt: 1271.5 g/mol
InChI Key: OPIVMDCYJDIKDQ-NVYWYWNDSA-L
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Preparation Methods

The preparation of cisatracurium besilate involves several synthetic steps. One method includes the following steps :

    Dissolving R-tetrahydropapaverine-N-acetyl-L-leucine salt: The pH is adjusted with an alkaline solution, and the mixture is reacted with 3-bromomethyl propionate and alkali to obtain an intermediate.

    Hydrolyzing the intermediate: This step reduces isomer impurity content and improves reaction yield.

    Methylation: The intermediate is reacted with a methylating reagent to obtain another intermediate.

    Final reaction: The intermediate is reacted with a catalyst and a dehydrating agent to obtain cisatracurium besilate.

Chemical Reactions Analysis

Cisatracurium besilate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include alkaline solutions, methylating reagents, and catalysts. The major products formed from these reactions include various intermediates and the final cisatracurium besilate compound .

Properties

Molecular Formula

C67H86N2O18S2

Molecular Weight

1271.5 g/mol

IUPAC Name

5-[3-[(1S,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;4-methylbenzenesulfonate

InChI

InChI=1S/C53H72N2O12.2C7H8O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;2*1-6-2-4-7(5-3-6)11(8,9)10/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;2*2-5H,1H3,(H,8,9,10)/q+2;;/p-2/t42-,43+,54-,55-;;/m1../s1

InChI Key

OPIVMDCYJDIKDQ-NVYWYWNDSA-L

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C

Origin of Product

United States

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